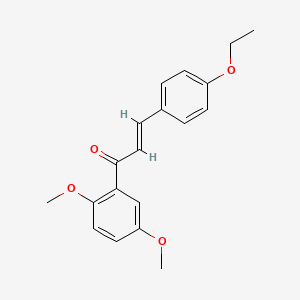

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy and ethoxy substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-15-8-5-14(6-9-15)7-11-18(20)17-13-16(21-2)10-12-19(17)22-3/h5-13H,4H2,1-3H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZRBAHPLYMSTA-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Saturated ketones.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones have been extensively studied for their biological activities, including:

- Anticancer Activity : Research indicates that chalcone derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against human cancer cells by inducing apoptosis and cell cycle arrest .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which can protect cells from oxidative stress-related damage. This is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .

- Anti-inflammatory Effects : Research suggests that this chalcone can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Material Science Applications

The unique properties of this compound also make it a candidate for various applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : Due to its conjugated structure, this compound can be utilized in the fabrication of OLEDs. Its ability to emit light upon electrical stimulation makes it suitable for use in display technologies .

- Photovoltaic Devices : The compound's electronic properties may also be harnessed in solar cell applications, where it can contribute to the efficiency of energy conversion processes .

Synthesis and Derivative Studies

The synthesis of this compound has been achieved through various methods including Claisen-Schmidt condensation reactions. The exploration of its derivatives has led to the identification of compounds with enhanced biological activities and improved stability profiles. This area of research is ongoing and holds promise for developing more effective therapeutic agents.

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that this chalcone derivative inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

- Antioxidant Activity Assessment : In another study, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in radical activity, suggesting its potential as a natural antioxidant agent .

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The presence of methoxy and ethoxy groups may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

- (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

- (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Comparison: Compared to similar compounds, (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and ethoxy groups, which can influence its reactivity and biological activity. The presence of these substituents may enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 1002853-72-6

- Molecular Formula : C19H20O4

- Molecular Weight : 312.36 g/mol

Biological Activity Overview

Chalcones are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. The specific compound this compound has been studied for its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that this chalcone exhibits significant anticancer properties. For instance:

- Mechanism of Action : It induces apoptosis in various cancer cell lines through the activation of caspases and the mitochondrial pathway. This was evidenced in studies where the compound led to increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential disruption.

- Case Study : A study published in Journal of Medicinal Chemistry showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with IC50 values around 15 µM .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

- Spectrum of Activity : It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens.

- Mechanism : The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using several assays:

- DPPH Assay : The compound exhibited a significant scavenging effect on DPPH radicals with an IC50 value of 25 µg/mL.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay indicated a strong reducing power comparable to standard antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the development of more potent derivatives:

| Substituent | Effect on Activity |

|---|---|

| 2,5-Dimethoxy group | Enhances anticancer activity |

| 4-Ethoxy group | Improves solubility and bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.